molecular formula C24H34N2 B15455256 5,10-Bis(4-methylpentyl)phenazine CAS No. 62248-03-7

5,10-Bis(4-methylpentyl)phenazine

Cat. No.: B15455256
CAS No.: 62248-03-7
M. Wt: 350.5 g/mol
InChI Key: FNTVTKGJUFYLQO-UHFFFAOYSA-N
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Description

5,10-Bis(4-methylpentyl)phenazine (CAS 62248-03-7) is a dihydro-phenazine derivative with the molecular formula C24H34N2 and a molecular weight of 350.54 g/mol . This compound features a phenazine core structure substituted at the 5 and 10 nitrogen positions with 4-methylpentyl groups. Phenazines are a class of tricyclic, nitrogen-containing heterocycles that serve as core structures for many natural products and synthetic compounds with significant research value . The phenazine core is known for its redox-active properties, which are pivotal in various research applications. While specific biological data for this compound is limited, structurally similar phenazine derivatives, particularly the phenazine 5,10-dioxide class, have demonstrated potent and selective cytotoxic activity in research models, such as against human acute myeloid leukemia (AML) cells . The proposed mechanisms of action for related compounds include the ability to intercalate with DNA and undergo bioreductive activation to generate cytotoxic reactive oxygen species (ROS) . Other phenazine analogs are investigated for their antimicrobial and antifungal activities, with some serving as lead structures in anticancer research . This product is intended for research purposes as a chemical reference standard or for use in further chemical synthesis and biological investigation. Researchers can utilize this compound to explore the structure-activity relationships of N-alkylated phenazines and their potential applications in various fields. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

62248-03-7

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

5,10-bis(4-methylpentyl)phenazine

InChI

InChI=1S/C24H34N2/c1-19(2)11-9-17-25-21-13-5-7-15-23(21)26(18-10-12-20(3)4)24-16-8-6-14-22(24)25/h5-8,13-16,19-20H,9-12,17-18H2,1-4H3

InChI Key

FNTVTKGJUFYLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenazine Derivatives

Phenazine 5,10-Dioxides

  • Structure : Oxygen atoms replace the alkyl substituents at the 5- and 10-positions, forming a planar, electron-deficient system.
  • Synthesis : Produced via reactions between benzofuroxan and dihydroxybenzene derivatives catalyzed by molecular sieves or silica gel .
  • Key Differences : The dioxide groups increase polarity and redox activity compared to the lipophilic 4-methylpentyl chains. This structural feature enables bioreductive activation under hypoxic conditions, a property critical for selective cytotoxicity in solid tumors .

2,3-Diaminophenazine (DAP)

  • Structure: Amino groups at the 2- and 3-positions enhance electron density and luminescent properties.
  • Synthesis : Synthesized via green methods using heterogeneous catalysts like Jeanbandyite .

Benzo[a]phenazine Derivatives

  • Structure : A fused benzene ring extends the planar π-system, improving DNA intercalation and topoisomerase inhibition.
  • Synthesis: Alkylation or amination of phenolic hydroxyl groups on the fused ring .
  • Key Differences : The extended aromatic system enhances antiproliferative activity against HL-60 leukemia cells, whereas 5,10-bis(4-methylpentyl)phenazine’s alkyl chains may prioritize lipid bilayer interactions .

Endophenazines (e.g., Endophenazine A)

  • Structure : 5,10-Dihydrophenazine core with prenyl or methyl groups.
  • Synthesis : Biosynthesized by Streptomyces spp. via prenyltransferases like PpzP .
  • Prenylation in endophenazines parallels the alkylation in this compound, but the latter lacks the dihydro modification, possibly increasing stability .

Q & A

What synthetic methodologies are employed to functionalize phenazine 5,10-dioxide scaffolds, such as 5,10-Bis(4-methylpentyl)phenazine?

Basic Research Focus
The synthesis of alkylated phenazine 5,10-dioxides typically involves two strategies: (1) direct oxidation of hydroxylated phenazines using meta-chloroperbenzoic acid (mCPBA) in toluene, and (2) condensation of benzofurazan 1-oxide with phenolic precursors via Beirut reactions. For example, 1-hydroxyphenazine 5,10-dioxide derivatives are synthesized by oxidizing 1-hydroxyphenazine with mCPBA, yielding ~49% efficiency . Alkylation (e.g., introducing 4-methylpentyl groups) is achieved using ethyl bromoacetate or carbamoyl chlorides under basic conditions (K₂CO₃, 18-crown-6 in DMF) .

What is the mechanism of hypoxia-selective cytotoxicity in phenazine 5,10-dioxides?

Basic Research Focus
Phenazine 5,10-dioxides act as bioreductive prodrugs. Under hypoxic conditions (common in tumors), they undergo enzymatic reduction to generate hydroxyl radicals (•OH), which induce DNA strand breaks via hydrogen abstraction from deoxyribose sugars. This mechanism is analogous to tirapazamine, a clinical hypoxia-selective agent . For example, myxin (4) releases •OH through a radical intermediate, validated in colorectal (HCT-116) and AML (MOLM-13) cell lines .

How do solubility challenges in phenazine 5,10-dioxides impact preclinical evaluation, and what strategies address this?

Basic Research Focus
Poor aqueous solubility (e.g., iodinin’s EC₅₀ >100 μM in normoxia) limits bioavailability. Prodrug strategies improve solubility by attaching labile groups (esters, carbamates) to phenolic oxygen. Carbamate-linked derivatives like compound 7 (EC₅₀ = 0.57 μM) exhibit enhanced solubility and membrane permeability (PAMPA logPₑff = -4.84) compared to parent compounds. Hydrolysis of these groups intracellularly restores cytotoxic activity .

How do substituent modifications influence the structure-activity relationship (SAR) in phenazine 5,10-dioxides?

Advanced Research Focus
Substituents at positions 1, 6, 7, and 8 critically modulate activity:

  • Position 1 : Hydroxyl or carbamate groups enhance AML selectivity (e.g., compound 7 vs. iodinin) .
  • Position 6 : Alkyl or carbamate chains maintain potency (EC₅₀ <1 μM), while removal reduces activity (EC₅₀ = 11 μM for compound 21) .
  • Positions 7/8 : Dihalogenation (e.g., Cl, Br) increases potency but reduces selectivity (e.g., H9c2 cardiomyoblast toxicity), whereas dimethylation retains selectivity (compound 52: EC₅₀ = 2.8 μM in MOLM-13 vs. >50 μM in H9c2) .

What experimental designs validate hypoxia-selective cytotoxicity in phenazine derivatives?

Advanced Research Focus
Hypoxia selectivity is assessed via:

  • Oxygen Gradient Assays : Compare EC₅₀ under normoxia (19% O₂) vs. hypoxia (2% O₂). For example, myxin shows a 1.8-fold increase in potency under hypoxia .
  • PAMPA Permeability : Correlates membrane penetration (logPₑff) with cytotoxicity. High-permeability compounds (logPₑff > -5.33) like compound 16 (logPₑff = -4.74) exhibit EC₅₀ <1 μM .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) confirm •OH generation post-bioreduction .

Why do some phenazine analogs exhibit contradictory toxicity profiles in non-cancerous vs. cancerous cells?

Advanced Research Focus
Divergent toxicity arises from substituent-dependent redox cycling. For example:

  • 7,8-Dihalogenated analogs generate ROS indiscriminately, damaging H9c2 cardiomyoblasts (EC₅₀ = 12–15 μM) .
  • 7,8-Dimethylated analogs (e.g., 52) retain selectivity due to reduced off-target ROS production, attributed to steric hindrance limiting nonspecific interactions .

What explains discrepancies between in vitro and in vivo efficacy of phenazine 5,10-dioxides?

Advanced Research Focus
In vitro models lack tumor microenvironment factors (e.g., variable oxygenation, stromal interactions). For instance, myxin shows potent in vitro activity (EC₅₀ = 0.77 μM) but limited in vivo efficacy due to rapid clearance and metabolic instability. Strategies like PEGylation or nanoformulation are proposed to enhance pharmacokinetics .

How can computational models optimize phenazine 5,10-dioxide scaffolds for AML therapy?

Advanced Research Focus
Kernel-based partial least squares (KPLS) regression identifies critical structural determinants:

  • Mono-substitution at position 1 (e.g., –OH or carbamate) enhances AML selectivity.
  • Carbamate linkers improve activity vs. carbonates (e.g., compound 15: EC₅₀ = 1.5 μM vs. compound 13: EC₅₀ = 50 μM) .
  • Tricyclic scaffolds are essential; tetracyclic analogs lose potency (EC₅₀ >200 μM) .

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